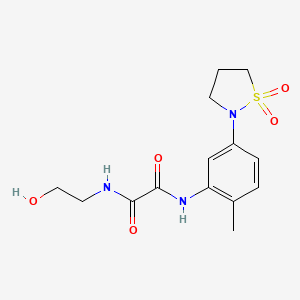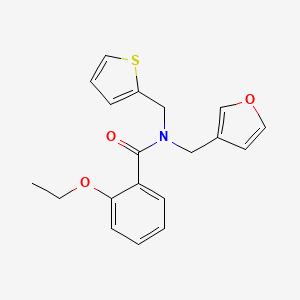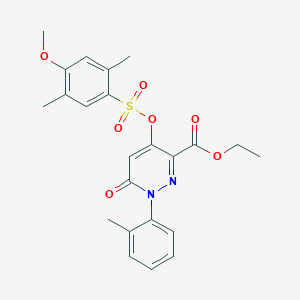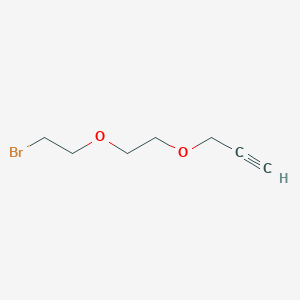![molecular formula C15H20N2O5 B2515361 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid CAS No. 1048005-00-0](/img/structure/B2515361.png)
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid" is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been studied for their inhibitory effects on enzymes such as glycolic acid oxidase. These compounds are characterized by their lipophilic 4-substituents and have shown potential in vitro activity .
Synthesis Analysis
The synthesis of related compounds involves the Michael addition reaction, as seen in the creation of various benzoic acid derivatives . For instance, the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid led to the synthesis of a series of bioactive compounds . Although the specific synthesis of "4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques allow for the determination of the geometrical parameters and the confirmation of the molecular structure. The vibrational wavenumbers computed using computational methods such as HF and DFT can be assigned with the help of potential energy distribution analysis .
Chemical Reactions Analysis
The transformation of related compounds has been explored, such as the conversion of methyl 2-benzoylamino-3-oxobutanoate into various derivatives, including oxazolone and pyrazolone compounds . These transformations often involve intermediate steps and can lead to a diverse range of products depending on the reaction conditions and the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure and the presence of functional groups. For example, the NH stretching frequency observed in the IR spectrum indicates the weakening of the NH bond, which is a result of proton transfer to a neighboring oxygen atom . The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in materials science . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the charge transfer within the molecule and its electronic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations A significant application of compounds related to 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid involves their synthesis and transformation into other complex molecules. For instance, the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives from methyl 2-benzoylamino-2-oxobutanoate showcases the compound's role in creating heterocyclic structures, which are crucial in drug development and organic chemistry (Stanovnik et al., 2003). Additionally, the Passerini three-component reaction has been utilized to produce unsaturated α-benzothiazole acyloxyamides, highlighting the compound's versatility in synthetic organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
Biological and Medicinal Applications Compounds structurally related to 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid have shown potential in medicinal applications. For example, the synthesis and evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives revealed compounds with notable cytotoxicity against HeLa cells and antioxidant activity, emphasizing their potential in cancer research and therapy (Kumar et al., 2019).
Mechanistic Insights and Molecular Interactions Research also delves into the mechanistic aspects of chemical reactions involving these compounds. Studies on the interactions of 4-oxobutanoic acids with aminophenyl methanol, for instance, provide valuable insights into the reactivity and potential applications of these compounds in synthesizing complex heterocycles, which could be beneficial in developing new pharmaceuticals (Amalʼchieva et al., 2022).
Supramolecular Chemistry The study of host-guest complexation involving aromatic carboxylic acids and their conjugate bases by β-cyclodextrins substituted at C6 illustrates the compound's role in understanding and developing new materials based on supramolecular chemistry principles. Such research provides a foundation for designing novel drug delivery systems and sensors (Kean et al., 1999).
Wirkmechanismus
Target of action
The compound “4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid” could potentially interact with various biological targets. The benzo[d][1,3]dioxole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might interact with similar targets .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-2-3-6-16-11(15(19)20)8-14(18)17-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11,16H,2-3,6,8-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJCRDJGCCUFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)



![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

